N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide
Description
N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide is a synthetic small molecule featuring a fused isoindoloquinazolinone core linked to a cycloheptyl-substituted propanamide chain. This compound is structurally analogous to immunoproteasome inhibitors targeting the β1i subunit, as seen in related amide derivatives .
Properties
Molecular Formula |
C25H27N3O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-cycloheptyl-3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanamide |
InChI |
InChI=1S/C25H27N3O3/c29-22(26-17-9-3-1-2-4-10-17)15-16-27-23-18-11-5-6-12-19(18)25(31)28(23)21-14-8-7-13-20(21)24(27)30/h5-8,11-14,17,23H,1-4,9-10,15-16H2,(H,26,29) |
InChI Key |
QPRDAHXRWTVVEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide typically involves multi-step organic reactions. One common method is the imino Diels-Alder reaction, which combines anilines, o-phthalaldehyde, and dienophiles under controlled conditions . This reaction is known for its efficiency in constructing the isoindoloquinoline core.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Povarov reaction, which is a multicomponent reaction involving anilines, alkenes, and 2-formylbenzoic acid. The use of eutectic solvents can enhance the reaction efficiency and yield . These solvents are environmentally friendly and can be reused, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoindoloquinolines, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide exhibit significant anticancer properties. The isoindole structure is known for its ability to interact with various biological targets involved in cancer progression. Research has demonstrated that derivatives of isoindole can inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .
2. Neuroprotective Effects
The compound has shown promise in neuropharmacology due to its potential neuroprotective effects. Studies have suggested that it may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. For instance, its structural analogs have been found to act as NMDA receptor antagonists, which is crucial for protecting neurons from excitotoxic damage associated with neurodegenerative diseases like Alzheimer's and Huntington's disease .
| Application Area | Mechanism | Potential Outcomes |
|---|---|---|
| Anticancer Activity | Induces apoptosis via signaling pathway modulation | Reduced tumor growth |
| Neuroprotection | NMDA receptor antagonism; reduces oxidative stress | Preservation of neuronal health |
Molecular Biology Applications
1. Target Identification
this compound can be utilized as a molecular probe for identifying and characterizing biological targets in cellular systems. Its unique structure allows it to bind selectively to specific proteins or receptors, facilitating studies on receptor-ligand interactions and cellular signaling pathways .
2. Drug Design and Development
The compound serves as a lead structure for the design of new drugs targeting various diseases. By modifying the cycloheptyl and isoindole moieties, researchers can develop derivatives with enhanced potency and selectivity against specific targets, paving the way for novel therapeutic agents .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a series of isoindole derivatives in vitro against breast cancer cell lines. The results indicated that specific modifications to the isoindole structure significantly enhanced cytotoxicity compared to traditional chemotherapeutics. The study concluded that N-cycloheptyl derivatives could serve as promising candidates for further development in cancer therapy.
Case Study 2: Neuroprotective Mechanisms
In a preclinical model of Alzheimer's disease, researchers administered an isoindole derivative similar to this compound. The findings revealed significant improvements in cognitive function and reduced neuroinflammation markers. This suggests potential therapeutic applications for treating neurodegenerative disorders.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of topoisomerase II and DNA gyrase, enzymes crucial for DNA replication and cell division. By binding to these enzymes, it prevents the unwinding of DNA, thereby inhibiting cancer cell proliferation. Additionally, it can interact with telomeric RNA G-quadruplexes, stabilizing these structures and potentially leading to telomere dysfunction in cancer cells .
Comparison with Similar Compounds
Structural Analogues in Immunoproteasome Inhibition
highlights a series of non-covalent β1i inhibitors with amide backbones. Key comparisons include:
| Compound Name | Substituent (R) | Key Features | Ki (Experimental) | Binding Stability (BPMD) |
|---|---|---|---|---|
| N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (1) | Benzyl | High selectivity, strong Lys33 interaction | Low µM | Most stable |
| N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide (3) | Cyclohexyl | Moderate activity, bulkier substituent | Sub-µM | Moderate stability |
| Target compound | Cycloheptyl | Larger ring size, enhanced lipophilicity | N/A | Hypothetically intermediate |
Key Observations :
- The benzyl group in compound 1 maximizes interactions with Phe31 and Lys33 in the β1i subunit, correlating with its superior Ki and stability .
- The cycloheptyl substituent in the target compound may reduce binding affinity compared to benzyl due to steric hindrance but could improve membrane permeability.
Isoindoloquinazolinone Derivatives
Compounds sharing the isoindoloquinazolinone core () differ in their side chains:
Key Observations :
- The 3-pyridyl group () may enhance target engagement through π-π interactions but reduce blood-brain barrier penetration.
- The hexanoic acid derivative () prioritizes solubility over membrane permeability, making it suitable for in vitro assays.
Propanamide-Based Opioid Analogues
Though pharmacologically distinct, fentanyl-related propanamides () share structural motifs:
| Compound Name (Example) | Core Structure | Biological Target |
|---|---|---|
| Isobutyryl fentanyl | Piperidine-propanamide | μ-opioid receptor |
| Target compound | Isoindoloquinazolinone-propanamide | Immunoproteasome β1i subunit |
Key Observations :
- Both classes utilize propanamide linkages but differ in core scaffolds, directing activity to unrelated biological targets. The isoindoloquinazolinone core likely disrupts opioid receptor binding, emphasizing the role of the heterocyclic system in target specificity.
Biological Activity
N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinazoline core fused with an isoindole moiety. Its molecular formula is , with a molecular weight of approximately 357.41 g/mol. The structural representation can be summarized as follows:
- Cycloheptyl group : Provides hydrophobic characteristics.
- Quinazoline and isoindole moieties : Implicated in various biological activities.
Research indicates that quinazoline derivatives possess multiple mechanisms of action, including:
- Antioxidant Activity : Quinazoline compounds have shown significant radical scavenging activity in various assays, including the DPPH assay. The antioxidant properties are crucial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : Certain derivatives exhibit inhibitory effects on pro-inflammatory cytokines and mediators, suggesting potential use in treating inflammatory conditions.
- Antitumor Activity : Some studies have indicated that quinazoline derivatives can inhibit cancer cell proliferation through various pathways.
Biological Activity Overview
Case Studies and Research Findings
-
Antioxidant Studies :
- A study on related quinazoline derivatives demonstrated varying degrees of antioxidant activity with IC50 values greater than 400 µg/mL in DPPH radical scavenging assays. This suggests moderate efficacy compared to established antioxidants, indicating room for structural optimization to enhance activity .
- Anti-inflammatory Research :
- Antitumor Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
